![molecular formula C8H7F2NO4S B1349648 Glycine, N-[(2,6-difluorophenyl)sulfonyl]- CAS No. 731003-82-0](/img/structure/B1349648.png)

Glycine, N-[(2,6-difluorophenyl)sulfonyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2,6-difluorophenyl)sulfonyl]glycine, also known by its chemical formula C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>NO<sub>4</sub>S , is a compound with the following properties:

- IUPAC Name : {[(2,6-difluorophenyl)sulfonyl]amino}acetic acid

- Molecular Weight : 251.21 g/mol

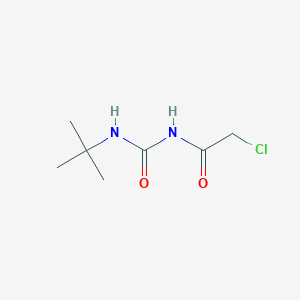

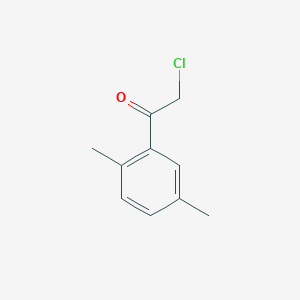

Molecular Structure Analysis

The molecular structure of N-[(2,6-difluorophenyl)sulfonyl]glycine consists of a glycine moiety (aminoacetic acid) linked to a sulfonyl group, which in turn is attached to a difluorophenyl ring. The sulfonyl group imparts polarity and reactivity to the compound.

!Molecular Structure

Chemical Reactions Analysis

The chemical reactivity of N-[(2,6-difluorophenyl)sulfonyl]glycine remains an area of interest. Researchers may explore its behavior in various reactions, such as amidation, esterification, or nucleophilic substitution.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 95%

- Country of Origin : UA (specific country not specified)

科学研究应用

Chromatography Enhancements

The utilization of a fluorosurfactant, specifically the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt (FC-129), has shown promise in micellar electrokinetic capillary chromatography (MEKC). This surfactant exhibited increased efficiency and selectivity differences compared to traditional surfactants like sodium dodecyl sulfate, suggesting potential applications in enhancing chromatographic separations (Ridder et al., 2001).

Molecular Structure and Synthesis

A glycine-based sulfonamide derivative, N-(glycine)-para styrene sulfonamide (GSS), and its palladium complex were synthesized for the first time, with applications in vibrational spectroscopy, molecular electrostatic potential studies, and antimicrobial activity. This synthesis highlights the role of glycine-based sulfonamides in creating novel compounds with potential applications in chemistry and biology (Shafieyoon et al., 2019).

Coordination Polymers and Crystal Engineering

Studies on N-[(3-carboxyphenyl)-sulfonyl]glycine and its derivatives have led to the synthesis of various coordination polymers with lead(II) and manganese(II) complexes, showcasing diverse structures and potential for application in crystal engineering and materials science. These compounds exhibit interesting geometries and coordination modes, suggesting their utility in constructing novel materials with specific properties (Wen & Yuan, 2010); (Ma et al., 2008).

Environmental Pollution and Plant Uptake

Research on the uptake, translocation, and biotransformation of N-ethyl perfluorooctanesulfonamide (N-EtFOSA) by plants suggests that such compounds can be efficiently absorbed and metabolized by various plant species. This work is essential for understanding the environmental behavior of sulfonamide derivatives and their potential impact on agriculture and food safety (Zhao et al., 2018).

安全和危害

While safety information is limited, it’s essential to handle N-[(2,6-difluorophenyl)sulfonyl]glycine with care due to its sulfonyl functionality. Researchers should follow standard laboratory safety protocols.

未来方向

Future research could focus on:

- Elucidating its biological targets and potential therapeutic applications.

- Investigating its pharmacokinetics and pharmacodynamics.

- Assessing its stability under various conditions.

Please note that further exploration of primary literature would provide more detailed insights into this compound’s properties and applications123.

属性

IUPAC Name |

2-[(2,6-difluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZFLDBUGYYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368543 |

Source

|

| Record name | Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

CAS RN |

731003-82-0 |

Source

|

| Record name | N-[(2,6-Difluorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731003-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)